1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Construction of the Pyrrolidine Core: The pyrrolidine ring can be formed through a cyclization reaction, often involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and pyrrolidine intermediates, typically using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain proteins, while the isoxazole ring could interact with active sites or allosteric sites on enzymes, modulating their activity. The pyrrolidine core may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-bromophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-methylphenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide can significantly alter its chemical properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it potentially more effective in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-19-4-2-3-14(9-19)20-11-17(25-30-20)12-24-22(28)15-10-21(27)26(13-15)18-7-5-16(23)6-8-18/h2-9,11,15H,10,12-13H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBNBYYEDNAFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.